1-Butoxy-3,5-dimethylbenzene

Description

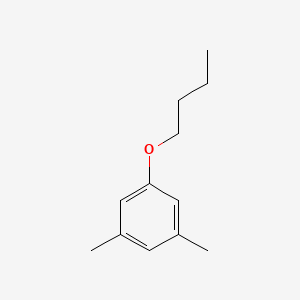

1-Butoxy-3,5-dimethylbenzene is an aromatic ether characterized by a butoxy (–OCH₂CH₂CH₂CH₃) substituent and two methyl (–CH₃) groups at the 3- and 5-positions of the benzene ring. While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., 1-iodo-, 1-chloro-, and 1-tert-butyl-3,5-dimethylbenzene) suggest that the butoxy group would significantly influence its physicochemical properties. Ethers like this are typically synthesized via nucleophilic substitution or coupling reactions, as inferred from protocols involving 1-bromo-3,5-dimethylbenzene in Grignard reactions .

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-butoxy-3,5-dimethylbenzene |

InChI |

InChI=1S/C12H18O/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 |

InChI Key |

PZXNSNMEZDXSTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity

- Halogenated Derivatives : 1-Iodo-3,5-dimethylbenzene demonstrates high reactivity in cross-coupling reactions (e.g., nickel-catalyzed reductive coupling with 71% yield) due to the iodine leaving group . Chloro derivatives are less reactive in such pathways.

- Ether vs. Alkyl Substituents: The tert-butyl group in 1-tert-Butyl-3,5-dimethylbenzene provides steric bulk, making it effective as a non-polar solvent for dissolving hydrophobic compounds . In contrast, the butoxy group’s oxygen atom could engage in hydrogen bonding, enhancing solubility in polar media.

Physical Properties

- Boiling Points : Halogenated derivatives (e.g., iodo) exhibit lower boiling points under reduced pressure (92–94°C at 3 mmHg) , while tert-butyl derivatives likely have higher boiling points due to molecular weight and van der Waals interactions.

- Thermodynamics : For 1-tert-Butyl-3,5-dimethylbenzene, critical temperature and pressure data are calculable via models like Mercury, aiding industrial process design . Similar modeling would be required for the butoxy variant.

Research Findings and Gaps

- Reactivity Trends : highlights that 1-iodo-3,5-dimethylbenzene outperforms thioacetates in coupling reactions, suggesting that electron-withdrawing substituents enhance electrophilicity. The butoxy group’s electron-donating nature may reduce reactivity in such pathways.

- Safety Profiles: Amino derivatives (e.g., 3,5-dimethylaniline) are highly toxic , but ethers like this compound are likely less hazardous, pending empirical toxicity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.